1-Benzhydryl-3-methylazetidine
Overview
Description
1-Benzhydryl-3-methylazetidine, also known by its chemical formula C17H18ClN, is a fascinating compound with potential applications in various fields. It belongs to the class of azetidines, which are four-membered ring heterocycles containing nitrogen. The compound exhibits a pale-yellow to yellow-brown solid physical form .
Physical and Chemical Properties Analysis
Scientific Research Applications
Beta-Lactamase Inhibitory Properties
1-Benzhydryl-3-methylazetidine derivatives have been studied for their potential in inhibiting bacterial beta-lactamases. For example, benzhydryl 2 beta-[(1,2,3-triazol-1-yl)methyl]-2 alpha-methylpenam- 3 alpha-carboxylate 1,1-dioxide, a compound related to this compound, has shown potent inhibitory effects against various bacterial beta-lactamases. This property is crucial for enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains Micetich et al., 1987.
Novel Syntheses Techniques
Alternative synthetic routes for compounds related to this compound, such as 1,3,3-trinitroazetidine (TNAZ), have been developed. These methods offer improvements over traditional syntheses, which may involve hazardous intermediates or lower yields. Such advancements in synthetic chemistry enhance the accessibility of azetidine derivatives for further research and potential applications Katritzky et al., 1994.
Iminosugar Synthesis
This compound derivatives have been utilized in the synthesis of polyhydroxylated iminosugars, which are molecules of significant interest due to their glycosidase inhibitory activity. This activity is relevant for the development of therapeutic agents for diseases related to glycosidase malfunction or overexpression Lawande et al., 2015.
Anticancer Research
Compounds derived from this compound have been investigated for their potential in inhibiting cancer cell proliferation. For instance, novel 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and evaluated for their efficacy against MDA-MB-231 breast cancer cell lines, showing significant inhibitory activity Kumar et al., 2007.
Properties
IUPAC Name |
1-benzhydryl-3-methylazetidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-14-12-18(13-14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCXZRVQEDJOBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288944 | |
Record name | 1-(Diphenylmethyl)-3-methylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336182-51-5 | |
Record name | 1-(Diphenylmethyl)-3-methylazetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=336182-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Diphenylmethyl)-3-methylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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